molecular formula C12H15NOS B13288170 3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol

3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol

Cat. No.: B13288170
M. Wt: 221.32 g/mol
InChI Key: IOBCKTVSJOPRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C12H15NOS and a molecular weight of 221.32 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol typically involves the reaction of 1-benzothiophene-3-carbaldehyde with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol
  • 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol

Uniqueness

3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its benzothiophene moiety and amino alcohol functionality make it a versatile compound for various research applications .

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethylamino)propan-1-ol

InChI

InChI=1S/C12H15NOS/c14-7-3-6-13-8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14H,3,6-8H2

InChI Key

IOBCKTVSJOPRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CNCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.